Haloperidol Decanoate N-Oxide-d4
Description
Haloperidol Decanoate N-Oxide-d4 (Molecular Formula: C₃₁H₃₇D₄ClFNO₄; Molecular Weight: ~550.15) is a deuterated analog of Haloperidol Decanoate N-Oxide, a metabolite and impurity of Haloperidol Decanoate, a long-acting injectable (LAI) antipsychotic. This compound is primarily used as a reference standard in pharmacokinetic and metabolic studies due to its isotopic labeling, which aids in tracing drug metabolism and quantifying impurities in pharmaceutical formulations . It is classified as a controlled substance with stringent storage requirements (-20°C) and a short shelf life, necessitating careful handling . Unlike its parent compound, Haloperidol Decanoate, the N-Oxide-d4 variant lacks direct therapeutic application and is reserved for analytical and research purposes .
Properties
Molecular Formula |
C₃₁H₃₇D₄ClFNO₄ |
|---|---|
Molecular Weight |
550.14 |
Synonyms |
4-(4-Chlorophenyl-d4)-4-(decanoyloxy)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidine 1-Oxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Haloperidol Decanoate
Structure & Pharmacokinetics :
Efficacy & Clinical Use :
Side Effects :
Fluphenazine Decanoate
Structure & Pharmacokinetics :
- Molecular Formula: C₃₂H₄₄F₃N₃O₂S; Molecular Weight: 591.76.
- Similar LAI formulation with a 3:1 dose equivalence ratio to Haloperidol Decanoate (e.g., 25 mg Haloperidol Decanoate ≈ 75 mg Fluphenazine Decanoate) .
Efficacy & Clinical Use :
Side Effects :
Second-Generation LAIs (Aripiprazole, Paliperidone)
Key Differences :
- Mechanism : Aripiprazole (partial dopamine agonist) and Paliperidone (serotonin-dopamine antagonist) target broader receptor profiles, reducing EPS risk .
- Efficacy : Lower relapse rates (10–20%) compared to first-generation LAIs but higher costs .
- Metabolic Effects: Lower weight gain and prolactin elevation versus Haloperidol Decanoate .
Comparative Data Table
Research Findings and Contradictions
- Efficacy Parity: Haloperidol Decanoate and Fluphenazine Decanoate show equivalent efficacy in schizophrenia maintenance, though Haloperidol Decanoate may offer better long-term relapse prevention in rapid-cycling bipolar disorder .
- Tolerance Development: Haloperidol Decanoate exhibits tolerance to prolactin elevation and EPS within 7 days, unlike its sustained antipsychotic effects .
- Loading Dose Strategies: Haloperidol Decanoate requires precise loading (e.g., 100 mg IM weekly for 4 weeks) to avoid sub-therapeutic levels, a regimen distinct from Fluphenazine Decanoate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
